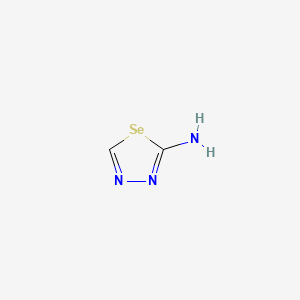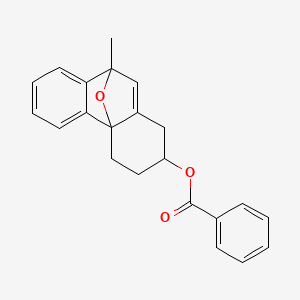
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is a complex organic compound with a unique structure that includes an epoxy group, a phenanthrene core, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate typically involves multiple steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Hydrogenation: The reduction of the phenanthrene core to introduce the tetrahydro groups can be performed using hydrogen gas in the presence of a palladium catalyst.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base.
Benzoate Ester Formation: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the phenanthrene core or reduce the epoxy group to a diol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), various nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Diols, fully hydrogenated phenanthrene derivatives
Substitution: Various esters or amides depending on the nucleophile used
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties. The presence of the epoxy group and the phenanthrene core could interact with biological targets in unique ways.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
作用機序
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The epoxy group could form covalent bonds with nucleophilic sites in proteins, while the phenanthrene core might intercalate with DNA or interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound, lacking the epoxy and benzoate groups.
Epoxyphenanthrene: Similar structure but without the benzoate ester.
Methylphenanthrene: Phenanthrene with a methyl group but no epoxy or benzoate groups.
Uniqueness
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is unique due to the combination of its functional groups. The presence of the epoxy group, the tetrahydro phenanthrene core, and the benzoate ester provides a distinct set of chemical properties and reactivity patterns that are not found in simpler phenanthrene derivatives.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
特性
CAS番号 |
64271-93-8 |
|---|---|
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
(8-methyl-15-oxatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraen-12-yl) benzoate |
InChI |
InChI=1S/C22H20O3/c1-21-14-16-13-17(24-20(23)15-7-3-2-4-8-15)11-12-22(16,25-21)19-10-6-5-9-18(19)21/h2-10,14,17H,11-13H2,1H3 |
InChIキー |
VWKAYLAMUFEYKZ-UHFFFAOYSA-N |
正規SMILES |
CC12C=C3CC(CCC3(O1)C4=CC=CC=C24)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


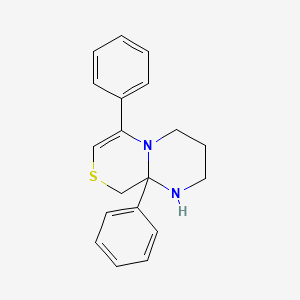
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


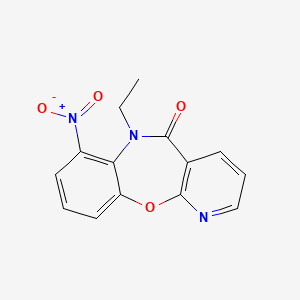
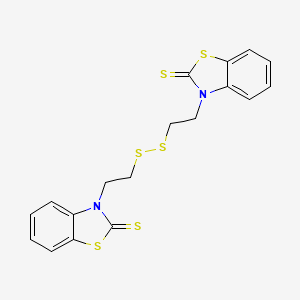
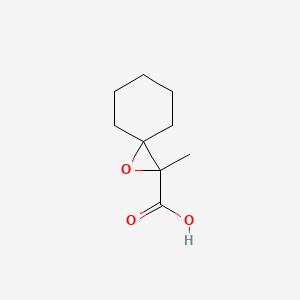
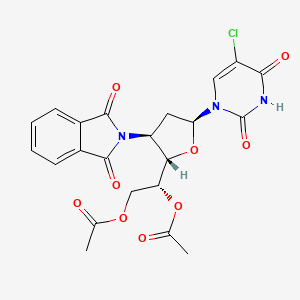
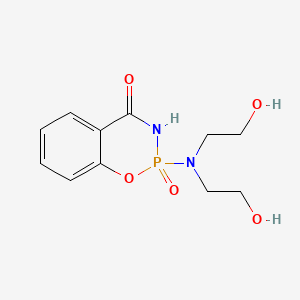
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)
